molecular formula C11H7N3O3 B8274322 2-(Methoxy(3-nitrophenyl)methylene)malononitrile

2-(Methoxy(3-nitrophenyl)methylene)malononitrile

Cat. No. B8274322
M. Wt: 229.19 g/mol
InChI Key: OFAKSXMLDBXERB-UHFFFAOYSA-N
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Patent
US09353116B2

Procedure details

A solution of 3-nitrobenzoylchloride (25 g, 134 mmol), malononitrile (9.74 g, 147 mmol) and THF (140 mL) was cooled to 0° C. DIPEA (59 mL, 335 mmol) was added dropwise and the reaction was allowed to warm to room temperature and proceed for 2 hours. Afterwards, dimethylsulfate (38 mL, 399 mmol) was added and the temperature was raised to 70° C. for 4 hours. Next, the reaction mixture was brought to room temperature and allowed to proceed for an additional 12 hours. EtOAc (200 mL) was added to the reaction mixture in addition to brine (200 mL). The organic and aqueous layers were separated and the aqueous layer was extracted with EtOAc (4×25 mL). The combined organic layers were dried with MgSO4 and concentrated in vacuo. The material was purified over a silica column using chloroform:hexane (90:10) initially and eluted with pure chloroform. After concentrating the fractions containing the product, a yellow oil was triturated with diethyl ether to yield a solid (11.3 g, 37% yield): 1H NMR (400 MHz, DMSO) δ 8.63 (s, 1H), 8.51 (d, J=7.7, 1H), 8.16 (d, J=7.7, 1H), 7.94 (t, J=7.8, 1H), 3.93 (s, 3H); 13C NMR (100 MHz, DMSO) δ 183.66, 147.82, 135.23, 131.00, 129.55, 127.15, 124.08, 113.31, 111.87, 66.71, 61.87; [M+H]− calculated for C11H7N3O3 228.0, found 214.10 (product appears to hydrolyze during LC/MS analysis).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
59 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[C:13](#[N:17])[CH2:14][C:15]#[N:16].[CH3:18]CN(C(C)C)C(C)C.COS(OC)(=O)=O>[Cl-].[Na+].O.CCOC(C)=O.C1COCC1>[CH3:18][O:8][C:7]([C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[C:14]([C:13]#[N:17])[C:15]#[N:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
9.74 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 70° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
WAIT
Type
WAIT
Details
to proceed for an additional 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified over a silica column
WASH
Type
WASH
Details
eluted with pure chloroform
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the fractions
ADDITION
Type
ADDITION
Details
containing the product
CUSTOM
Type
CUSTOM
Details
a yellow oil was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=C(C#N)C#N)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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